![molecular formula C17H15F3O3S B2541915 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone CAS No. 344279-84-1](/img/structure/B2541915.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone is a multifaceted molecule that incorporates elements such as a hydroxy-dimethylphenyl group and a trifluoromethylphenyl sulfinyl moiety. While the specific compound is not directly studied in the provided papers, the papers do offer insights into related chemical structures and reactions that can be used to infer properties and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related sulfone compounds is well-documented in the literature. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones are prepared from commercially available thiophenol through alkylation and oxidation steps, yielding high yields . This suggests that the trifluoromethylphenyl sulfinyl part of the target compound could potentially be synthesized using a similar strategy. Additionally, the preparation of aryl imidazolyl sulfides and sulfones from fluorinated precursors indicates that fluorine displacement by thiophenols is a viable synthetic route, which could be adapted for the synthesis of the sulfinyl moiety in the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using X-ray diffraction and vibrational spectroscopy . These techniques, along with computational methods such as density functional theory (DFT), provide detailed insights into the geometrical parameters and characteristic frequencies of the molecules. For the target compound, a similar approach could be employed to determine its crystallographic and vibrational properties, ensuring a comprehensive understanding of its molecular structure.
Chemical Reactions Analysis
The Julia-Kocienski olefination reaction is a key method for forming carbon-carbon double bonds and has been used with BTFP sulfones to afford 1,2-disubstituted alkenes and dienes . This reaction, along with the modified Julia olefination, could be relevant for the functionalization of the target compound or for its incorporation into larger, more complex molecules. The reactivity of the hydroxy group in the target compound could also be explored for further functionalization, as seen in the modification of pendant OH groups in poly(ether sulfone)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. For example, the presence of the trifluoromethyl group is known to impart unique electronic and steric effects, which can influence the reactivity and stability of the molecule . The hydroxy group could contribute to intermolecular hydrogen bonding, affecting the compound's solubility and boiling point . Computational studies, including MEP, FMO analysis, and thermodynamic properties, can provide additional insights into the reactivity and stability of the compound .
Applications De Recherche Scientifique
Mononuclear Heterocyclic Rearrangement
A study explored the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This included compounds like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, highlighting the versatility of these compounds in heterocyclic rearrangements (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Condensation Studies
Another research focused on the condensation of 2,6‐dimethylphenol with glyoxal and benzil, leading to the synthesis of compounds like 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane. This study demonstrates the potential for creating complex organic compounds through such condensation reactions (Mcgowan, Anderson, & Walker, 2010).
Poly(arylene ether sulfone) Synthesis
A 2017 study introduced a new difluoro aromatic ketone monomer for the preparation of poly(arylene ether sulfone)s (PAES) containing pendant 3,5-dimethylphenyl groups. This research highlights the application of these compounds in advanced polymer synthesis (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).
Crystallographic and Vibrational Studies
The molecular structure and properties of similar compounds were investigated using X-ray diffraction technique and vibrational spectroscopy, indicating the importance of these compounds in material science and chemistry (Kumar, Parlak, Fun, Tursun, Bilge, Chandraju, & Şenyel, 2015).
Antimicrobial Activity Research
The synthesis and antimicrobial activity of related heterocyclic compounds were explored, indicating their potential in pharmaceutical and medicinal applications (Wanjari, 2020).
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3S/c1-10-6-12(7-11(2)16(10)22)15(21)9-24(23)14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBJQTCNUSDWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
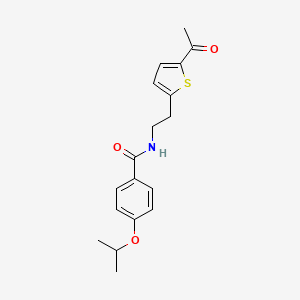

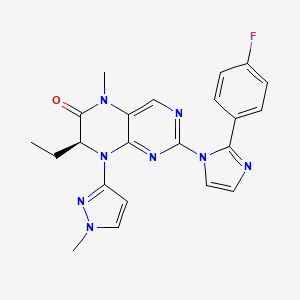
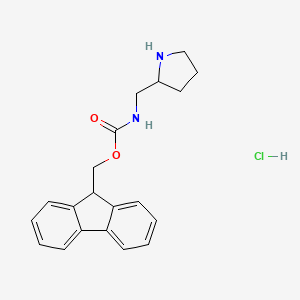

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)
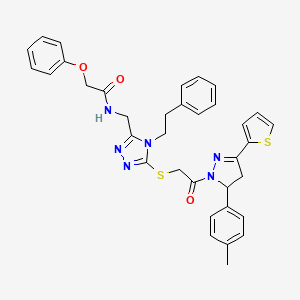
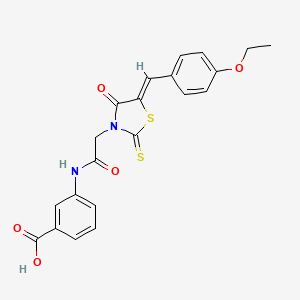
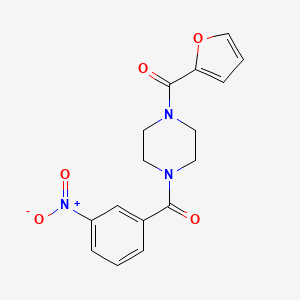
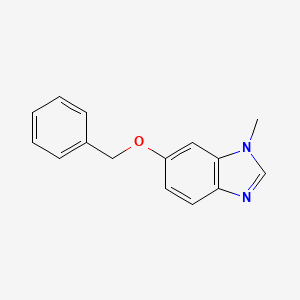
![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)